PF-4136309

Vue d'ensemble

Description

Applications De Recherche Scientifique

PF-4136309 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of CCR2 antagonists and their chemical properties.

Biology: this compound is employed in research involving chemotaxis and the role of CCR2 in cellular signaling pathways.

Medicine: This compound has potential therapeutic applications in treating inflammatory and autoimmune diseases by inhibiting the CCR2 receptor.

Industry: This compound is used in the development of new pharmaceuticals and as a tool compound in drug discovery

Mécanisme D'action

Target of Action

PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable antagonist of the chemokine receptor 2 (CCR2) in humans, mice, and rats . CCR2 is a primary transmembrane G-protein-coupled receptor (GPCR) that is commonly bound with monocytes .

Mode of Action

Upon oral administration, this compound specifically binds to CCR2 and prevents the binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2 . This may result in the inhibition of CCR2 activation and signal transduction .

Biochemical Pathways

The binding of this compound to CCR2 inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation . This can affect the chemotaxis of monocytes/macrophages, leading them to migrate directly to disease sites . The accumulation of macrophages at disease sites could result in the morbidity and deterioration of chronic inflammatory and autoimmune diseases .

Pharmacokinetics

This compound exhibits a moderate half-life in both species after intravenous administration . When administered orally, this compound is absorbed rapidly, with peak concentration time (Tmax) at 1.2 h for rats and 0.25 h for dogs . A similar half-life is observed in both species between intravenous dosing and oral dosing . This compound is well absorbed, with an oral bioavailability of 78% in both species .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCR2 activation and signal transduction . This can lead to a decrease in the chemotaxis of monocytes/macrophages, potentially reducing the severity of chronic inflammatory and autoimmune diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound was assessed in a study where food intake was found to influence the pharmacokinetics of this compound following a single dose at 1000 mg

Analyse Biochimique

Biochemical Properties

PF-4136309 exhibits potent antagonistic activity against CCR2, a chemokine receptor predominantly expressed on monocytes . The IC50 values for human, mouse, and rat CCR2 are 5.2 nM, 17 nM, and 13 nM respectively . It is potent in human chemotaxis activity with an IC50 of 3.9 nM . It also inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation .

Cellular Effects

This compound has been shown to decrease levels of CD14+CCR2+ inflammatory monocytes (IM) in the peripheral blood . In pancreatic ductal adenocarcinoma (PDAC), the CCL2/CCR2 axis plays a key role in the immunosuppressive properties of the tumor microenvironment . This compound, by inhibiting CCR2, may potentially modulate these immunosuppressive effects .

Molecular Mechanism

The hypothesized mechanism of action of this compound is the inhibition of CCL2-induced trafficking of IM from the bone marrow to the tumor . This results in the depletion of tumor-associated macrophages from the tumor, potentially inhibiting inflammatory processes as well as angiogenesis, tumor cell migration, and tumor cell proliferation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are not explicitly reported in the available literature. It has been noted that this compound exhibits a moderate half-life in both species after intravenous administration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not explicitly reported in the available literature. It has been noted that this compound is well absorbed, with an oral bioavailability of 78% in both species .

Metabolic Pathways

This compound is not a cytochrome P450 (CYP) inhibitor, with IC50 values of >30 μM against five major CYP isozymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . Moreover, this compound is not a CYP inducer at concentrations up to 30 μM .

Méthodes De Préparation

PF-4136309 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Analyse Des Réactions Chimiques

PF-4136309 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

PF-4136309 is unique in its high potency and selectivity as a CCR2 antagonist. Similar compounds include:

RS504393: Another CCR2 antagonist with similar inhibitory effects on CCR2-mediated signaling.

BMS-813160: A dual CCR2/CCR5 antagonist with broader applications in treating inflammatory diseases.

MK-0812: A CCR2 antagonist with potential therapeutic applications in treating rheumatoid arthritis and other inflammatory conditions.

This compound stands out due to its high oral bioavailability and selectivity for the CCR2 receptor .

Activité Biologique

PF-4136309, also known as INCB8761, is a selective antagonist of the chemokine receptor CCR2, which plays a crucial role in immune responses and inflammation. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and relevant research findings.

This compound functions by selectively binding to the CCR2 receptor, inhibiting its interaction with its ligand, CCL2 (monocyte chemoattractant protein-1). This inhibition prevents the recruitment of monocytes and macrophages to sites of inflammation or tumor development, thereby modulating inflammatory responses and potentially reducing tumor progression.

Key Points:

- Target : CCR2 chemokine receptor

- Ligand : CCL2 (MCP-1)

- Effect : Inhibition of monocyte/macrophage recruitment

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life (IV administration) | 2.4 - 2.5 hours |

| Tmax (Rats) | 1.2 hours |

| Tmax (Dogs) | 0.25 hours |

The compound is rapidly absorbed when administered orally and demonstrates a moderate half-life in both rats and dogs, indicating potential for effective dosing schedules in clinical settings.

This compound has shown significant effects on various cellular processes:

- Chemotaxis Inhibition : Demonstrates potent inhibition of human chemotaxis activity.

- Cellular Signaling : Inhibits CCR2-mediated signaling pathways, affecting monocyte migration and activation.

- Metabolic Profile : Exhibits low potential for drug-drug interactions as it does not inhibit major cytochrome P450 isozymes.

Research Findings

Several studies have investigated the biological activity of this compound, particularly in the context of cancer therapy and inflammation.

Case Studies

- Pancreatic Ductal Adenocarcinoma (PDAC) :

- Clinical Trials :

- Mechanistic Insights :

Propriétés

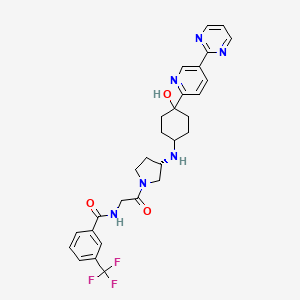

IUPAC Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341224-83-6 | |

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.